molecular formula C17H20N4O2 B13757972 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- CAS No. 76167-77-6

1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)-

Cat. No.: B13757972
CAS No.: 76167-77-6
M. Wt: 312.37 g/mol
InChI Key: HSPSMJLOWFXYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- is a complex organic compound that features a benzodioxole ring fused with a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole with a piperidine derivative, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and bioassays, are conducted to elucidate these interactions and their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents.

    Piperidine derivatives: Compounds featuring the piperidine ring, often with varying functional groups.

    Pyrimidine derivatives: Molecules containing the pyrimidine ring, used in various pharmaceutical applications.

Uniqueness

1,3-Benzodioxole, 5-(4-((2-pyrimidinyl)amino)piperidinomethyl)- stands out due to its unique combination of the benzodioxole, piperidine, and pyrimidine moieties. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

CAS No.

76167-77-6

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H20N4O2/c1-6-18-17(19-7-1)20-14-4-8-21(9-5-14)11-13-2-3-15-16(10-13)23-12-22-15/h1-3,6-7,10,14H,4-5,8-9,11-12H2,(H,18,19,20)

InChI Key

HSPSMJLOWFXYAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.